S-tert-butyl cyclopropanecarbothioate

Description

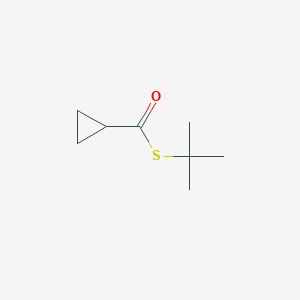

S-tert-Butyl cyclopropanecarbothioate is a thioester compound characterized by a cyclopropane ring fused to a carbothioate group, with a tert-butyl substituent at the sulfur atom. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and drug design. Its cyclopropane ring introduces strain, enhancing reactivity, while the tert-butyl group contributes to lipophilicity and steric bulk, influencing binding interactions with biological targets. Recent studies highlight its role as a potent inhibitor in enzyme systems, particularly through π-H-bond interactions and hydrophobic contacts with residues such as B-L120 and B-F123 in protein binding pockets .

Properties

CAS No. |

58058-56-3 |

|---|---|

Molecular Formula |

C8H14OS |

Molecular Weight |

158.26 g/mol |

IUPAC Name |

S-tert-butyl cyclopropanecarbothioate |

InChI |

InChI=1S/C8H14OS/c1-8(2,3)10-7(9)6-4-5-6/h6H,4-5H2,1-3H3 |

InChI Key |

WGDFGIWLKSWMHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SC(=O)C1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-tert-butyl cyclopropanecarbothioate typically involves the reaction of tert-butyl thiol with cyclopropanecarboxylic acid derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability . The use of sustainable and environmentally friendly methods is also emphasized in industrial production.

Chemical Reactions Analysis

Types of Reactions

S-tert-butyl cyclopropanecarbothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides, amines). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-tert-butyl cyclopropanecarbothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-tert-butyl cyclopropanecarbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Class I Thioester Derivatives

S-tert-Butyl cyclopropanecarbothioate belongs to a class of indole-derived thioesters with dimethylbutanoic acid and tert-butyl substituents. Key comparisons with analogs include:

Compound 1 vs. Compound 98

Compound 1 (this compound derivative):

- Substituents : 5-Methylpyridine at R1, para-fluoro-2-phenylpyridine at R2.

- Activity : IC50 = 0.4 nM (highest potency in class I).

- Physicochemical Properties : cLogP = 8.06, Lipophilic Efficiency (LipE) = 1.34.

- Interactions : Pyridine at R1 forms π-H-bonds with B-R117; tert-butyl interacts with B-L120 and B-F123 .

Compound 98 :

Structure-Activity Relationship (SAR)

Class I compounds exhibit a positive correlation between lipophilicity (cLogP) and inhibitory potency (R² = 0.57). Higher cLogP values enhance membrane permeability but may reduce solubility. For example, Compound 1’s high cLogP (8.06) correlates with its exceptional activity, while analogs with lower cLogP values show reduced efficacy .

Data Table: Key Class I Analogs

| Compound | R1 Substituent | R2 Substituent | IC50 (nM) | cLogP | Key Interactions |

|---|---|---|---|---|---|

| Compound 1 | 5-Methylpyridine | Para-fluoro-2-phenylpyridine | 0.4 | 8.06 | B-R117 (π-H), B-L120/B-F123 (tert-butyl) |

| Compound 98 | 5-Methylpyridine | Undisclosed (simplified R2) | 9.0 | N/A | Reduced H-bonding with B-R117/B-K116 |

Comparison with S-tert-Butyl Thioseleninates

S-tert-Butyl benzenethioseleninate, a selenium-containing analog, differs in reactivity and stability:

Reactivity :

- Thioseleninates undergo redox coupling with thiols, enabling electrophilic aromatic selenylation. This contrasts with thioesters like this compound, which participate in nucleophilic acyl substitutions .

- Selenium’s polarizability enhances electrophilicity, making thioseleninates more reactive in redox reactions compared to sulfur-based thioesters .

Stability :

Cyclopropane vs. Non-Cyclic Thioesters

- Ring Strain Effects: The cyclopropane ring in this compound introduces angle strain, increasing reactivity toward ring-opening reactions compared to non-cyclic analogs (e.g., S-tert-butyl butanethioate). This strain can enhance covalent binding to target enzymes.

- Steric Effects: The tert-butyl group in both cyclic and non-cyclic thioesters contributes to steric hindrance, modulating interactions with hydrophobic pockets. However, the rigid cyclopropane scaffold may better preorganize the molecule for target binding, improving potency .

Research Findings and Implications

- Computational Insights : Docking studies reveal that this compound’s tert-butyl group stabilizes interactions with residues like B-L120 and B-F123, while its cyclopropane ring orients the molecule optimally for π-H-bond formation .

- Synthetic Utility : Unlike seleninates, thioesters like this compound avoid decomposition pitfalls, making them more viable for long-term therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.